molecular formula C22H24N4O2S B2821357 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034358-65-9

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

Numéro de catalogue B2821357
Numéro CAS: 2034358-65-9
Poids moléculaire: 408.52
Clé InChI: QIGXRNBWLJYIOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a chemical compound with potential antipsychotic properties . It has a unique chemical structure compared to other existing antipsychotic drugs .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. An improved process for the preparation of this compound has been described in a patent . The process involves the use of key intermediates for the synthesis of lurasidone .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzisothiazolyl group attached to a piperazine ring, which is further linked to a pyridinyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used to synthesize novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, which have potential multireceptor atypical antipsychotic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound’s IUPAC name is 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxobutanoic acid .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research into related benzo[d]isothiazol derivatives has led to the synthesis of new compounds with potential antimicrobial activities. For instance, Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Characterization and Biological Evaluation

The structural exploration and biological evaluation of compounds containing benzo[d]isothiazol units have also been a focus. For example, Prasad et al. (2018) synthesized a novel heterocycle with antiproliferative activity, characterized by various spectroscopic techniques and X-ray diffraction studies. This highlights the compound's potential in cancer research (Prasad et al., 2018).

Novel Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) introduced a new class of cyclic dipeptidyl ureas with potential biological significance, expanding the chemical diversity and potential applications of compounds with similar structural motifs (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Histamine H3 Receptor Antagonists

Compounds structurally related to the specified chemical have been investigated as histamine H3 receptor antagonists, which could serve as therapeutic agents for neurological disorders. Swanson et al. (2009) explored small molecules with a heterocyclic core for their affinity at the human histamine H3 receptor, indicating the potential of such compounds in therapeutic applications (Swanson et al., 2009).

Antitubercular Activity

The synthesis and biological activity of derivatives have been explored for potential antitubercular applications. For example, Mhaske et al. (2014) reported on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with moderate to good antimicrobial activity, highlighting the significance of such compounds in combating tuberculosis (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Mécanisme D'action

The compound is believed to have affinity for dopamine D2, 5-hydroxytryptamine (5-HT2A), and 5-hydroxytryptamine (5-HT7) receptors, where it acts as an antagonist .

Propriétés

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGXRNBWLJYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.